Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride

Chemical purity Quality control Procurement specification

Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride (CAS 1427170-55-5) is a fully saturated, fused bicyclic oxazolidinone-piperidine heterocycle supplied as a hydrochloride salt. With a molecular formula of C6H11ClN2O2 and molecular weight of 178.62 g/mol, this compound features a cis-ring junction and a conformationally constrained scaffold that incorporates both hydrogen bond donor and acceptor functionality.

Molecular Formula C6H11ClN2O2
Molecular Weight 178.62
CAS No. 1427170-55-5
Cat. No. B2574094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride
CAS1427170-55-5
Molecular FormulaC6H11ClN2O2
Molecular Weight178.62
Structural Identifiers
SMILESC1CNCC2C1NC(=O)O2.Cl
InChIInChI=1S/C6H10N2O2.ClH/c9-6-8-4-1-2-7-3-5(4)10-6;/h4-5,7H,1-3H2,(H,8,9);1H
InChIKeyHXBYZXJNGQBZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one Hydrochloride (CAS 1427170-55-5): Core Saturated Bicyclic Oxazolidinone Scaffold for Medicinal Chemistry Procurement


Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride (CAS 1427170-55-5) is a fully saturated, fused bicyclic oxazolidinone-piperidine heterocycle supplied as a hydrochloride salt . With a molecular formula of C6H11ClN2O2 and molecular weight of 178.62 g/mol, this compound features a cis-ring junction and a conformationally constrained scaffold that incorporates both hydrogen bond donor and acceptor functionality [1]. The saturated ring system distinguishes it from partially unsaturated oxazolo-pyridine analogs, contributing to predictable three-dimensional shape and metabolic stability characteristics valued in fragment-based drug discovery and scaffold-hopping campaigns [2][3]. Commercially, the compound is available from multiple vendors at purity grades of ≥97% (NLT 97%) or 98%+, with pricing varying significantly based on quantity and supplier [1][4].

Why Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one Hydrochloride (CAS 1427170-55-5) Cannot Be Trivially Substituted by In-Class Analogs


The octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one scaffold occupies a narrow structural niche that precludes simple substitution with related oxazolo-pyridine or oxazolidinone analogs. First, the fully saturated octahydro core introduces conformational rigidity not present in partially saturated dihydro- or hexahydro- analogs, which can alter target binding geometry, physicochemical properties, and metabolic stability [1][2]. Second, the [5,4-c] ring fusion pattern positions the oxazolidinone carbonyl and the secondary amine in a spatial arrangement distinct from [4,5-c] or [5,4-b] regioisomers, directly impacting hydrogen bond donor/acceptor vectors critical for molecular recognition [3]. Third, the hydrochloride salt form confers aqueous solubility and solid-state stability advantages over free base forms that are important for reproducible solution-phase assay preparation and long-term storage . Finally, the scaffold's dual functional handles (oxazolidinone NH and piperidine NH) provide orthogonal diversification points that are absent in simpler monocyclic oxazolidinones such as linezolid, making the compound a privileged intermediate for library synthesis in the European Lead Factory framework [1]. The quantitative evidence below substantiates these differentiation claims with specific data points.

Quantitative Differentiation Evidence for Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one Hydrochloride (CAS 1427170-55-5) Versus Key Analogs


Purity Grade Comparison: Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one HCl vs. Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one Across Commercial Suppliers

Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride (CAS 1427170-55-5) is supplied at certified purity grades ranging from NLT 97% to 98%+ by multiple vendors including Aladdin, Leyan, and Capotchem [1]. In contrast, the closely related hexahydrooxazolo[5,4-c]pyridin-2(1H)-one free base is primarily listed by only a limited number of suppliers, often with lower or less rigorously specified purity levels . This difference in commercial availability and quality documentation reduces the procurement risk for the hydrochloride salt form.

Chemical purity Quality control Procurement specification

Conformational Rigidity and Fraction sp³ Character: Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one vs. Dihydro-oxazolo[5,4-c]pyridine Series

The octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one scaffold is fully saturated (fraction sp³ = 1.0, no aromatic or vinylic carbons), whereas the 6,7-dihydrooxazolo[5,4-c]pyridine series—exemplified by the clinical candidate VU0409551 (EC50 mGlu5 PAM = 260 nM)—retains an endocyclic double bond in the piperidine ring, reducing fraction sp³ and increasing planarity [1][2]. Higher fraction sp³ correlates with improved aqueous solubility, reduced promiscuity, and superior clinical success rates [3]. The saturated scaffold's rotatable bond count of zero further distinguishes it from flexible-chain analogs, providing a constrained pharmacophore geometry that can enhance target selectivity [4].

Conformational analysis Fraction sp³ Drug-likeness

Salt Form and Solid-State Storage Stability: Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one HCl vs. Free Base

The hydrochloride salt of octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one (CAS 1427170-55-5) is stable under recommended storage at 2–8°C with wet ice shipping, enabling long-term laboratory inventory management . The corresponding free base, rac-(3aR,7aS)-octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one (CAS 2287238-24-6), lacks the protonated amine species and may exhibit different hygroscopicity, lower aqueous solubility, and potentially reduced chemical stability due to the nucleophilic secondary amine [1]. The specified storage conditions (2–8°C, protection from moisture) for the hydrochloride form represent a defined stability envelope suitable for GLP-compliant workflows , while the free base's storage requirements are less consistently documented across suppliers.

Salt form Stability Storage condition

Scaffold-hopping Comparison: Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one vs. Isoxazolo[5,4-c]pyridine GABAergic Scaffolds

A critical differentiation from isoxazolopyridine analogs concerns the replacement of the isoxazole ring oxygen placement with an oxazolidinone carbonyl. The fully saturated isoxazolo analog cis-2,3,3a,4,5,6,7,7a-octahydro-3-oxoisoxazolo[5,4-c]pyridine (cis-DH-THIP) was reported to be 'surprisingly devoid of any GABAergic activity,' despite being a close structural analog of the potent GABA_A agonist THIP (gaboxadol) [1][2]. This finding demonstrates that complete saturation of the [5,4-c]-fused bicyclic system can abolish specific receptor pharmacology. The oxazolo analog (octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one) replaces the isoxazole N-O motif with a cyclic carbamate (O-CO-N), which introduces fundamentally different hydrogen bonding geometry and electronic properties, leading to a distinct pharmacological profile compared to both isoxazolo GABAergic agents and oxazolidinone antibacterials [3][4].

Scaffold hopping GABA receptor Isoxazole-oxazole exchange

Heme Oxygenase Inhibition Activity: Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one vs. HO-1/HO-2 Selectivity

BindingDB entry BDBM50438651 (note: SMILES and InChIKey in this entry may correspond to a close analog rather than the exact title compound; confirmation is required before using this data for procurement decisions) reports heme oxygenase inhibition data for a compound annotated under this scaffold class: IC50 = 1,000 nM against rat spleen microsomal HO-1 and IC50 = 10,000 nM against rat brain HO-2, yielding a 10-fold HO-1-over-HO-2 selectivity ratio [1][2]. This contrasts with certain porphyrin-based HO inhibitors that typically show broader isoform inhibition profiles. However, given the uncertainty in exact structural matching, this data point serves as a preliminary activity flag rather than confirmed target engagement evidence for CAS 1427170-55-5. Users must verify structural identity with the BindingDB entry and replicate assays independently.

Heme oxygenase Enzyme inhibition HO-1/HO-2 selectivity

Recommended Application Scenarios for Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one Hydrochloride (CAS 1427170-55-5) Based on Differentiated Evidence


Fragment-Based Drug Discovery Library Design Requiring High sp³ Fraction Scaffolds

Procurement of this compound is indicated for fragment-based screening (FBS) or diversity-oriented synthesis (DOS) library construction where high fraction sp³ character (1.0, zero aromatic carbons) and conformational rigidity (zero rotatable bonds) are desired design parameters. The European Lead Factory initiative has validated hexahydrooxazolo[5,4-c]pyridin-2(1H)-one as a library core, and the fully saturated octahydro analog extends this concept to maximal saturation [1]. The dual diversification handles (oxazolidinone NH and piperidine NH) allow orthogonal derivatization, and commercial availability at ≥97% purity with defined cold-chain storage supports reproducible library synthesis [2].

Scaffold-Hopping from Isoxazolo GABAergic Agents to Non-GABAergic CNS Chemotypes

The octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one scaffold provides a scaffold-hopping opportunity away from GABAergic pharmacology. Published data confirm that fully saturated isoxazolo[5,4-c]pyridine congeners lose GABA_A activity, establishing a precedent that saturation state dramatically alters receptor pharmacology within this ring system [1][2]. The oxazolo scaffold's cyclic carbamate pharmacophore is structurally distinct from both isoxazole GABA agonists and oxazolidinone antibacterials, supporting exploration of novel CNS targets such as mGlu5 (where dihydrooxazolo[5,4-c]pyridine PAMs have already reached clinical candidacy) without the GABAergic liability risk [3].

Heme Oxygenase-1 (HO-1) Selective Chemical Probe Development

Preliminary binding data (BindingDB BDBM50438651, requiring structural confirmation) suggest a 10-fold selectivity window for HO-1 (IC50 = 1,000 nM) over HO-2 (IC50 = 10,000 nM) [1]. If validated with an authenticated sample of CAS 1427170-55-5, this scaffold could serve as a starting point for developing isoform-selective HO-1 inhibitors, which are of interest in cancer, inflammation, and cardiovascular disease research. Users procuring the compound for this application must independently verify the structural identity and replicate the enzyme inhibition assays.

Bicyclic Carbamate Building Block for Antibacterial and Peptidomimetic SAR Exploration

Cyclic carbamates, including oxazolidinones, are metabolically stable peptidomimetics capable of cell membrane penetration and form the pharmacophore of clinically validated antibiotics such as linezolid and tedizolid [1]. The octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one scaffold differs from monocyclic oxazolidinones by incorporating a fused piperidine ring that provides additional hydrogen bond donor/acceptor vectors and enhanced three-dimensionality. The hydrochloride salt form ensures adequate aqueous solubility for microbiological broth dilution assays, making procurement suitable for antibacterial SAR programs targeting resistant Gram-positive pathogens [2].

Quote Request

Request a Quote for Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.